molecular formula C16H18N4O4 B14155401 8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 364617-07-2

8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14155401
CAS No.: 364617-07-2
M. Wt: 330.34 g/mol
InChI Key: RBEKMVCVRALQIG-UHFFFAOYSA-N
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Description

8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and properties. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The presence of the methoxybenzyl group adds to its chemical versatility, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of the purine derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the methoxybenzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles like thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Demethylated purine derivatives.

    Substitution: Thiolated or aminated purine derivatives.

Scientific Research Applications

8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The purine core structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-methoxybenzyl)oxy]-4-cycloocten-1-one
  • Bis(3-((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol
  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine

Uniqueness

Compared to similar compounds, 8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of the purine core and the methoxybenzyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

364617-07-2

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

8-[(4-methoxyphenyl)methoxy]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C16H18N4O4/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-5-7-11(23-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

RBEKMVCVRALQIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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